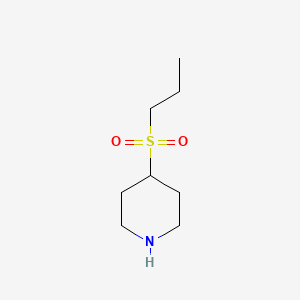
2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of acetic acid, where the hydrogen atoms are substituted with fluorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid typically involves the use of fluorinated precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-fluoro-2-methylphenylboronic acid with a fluorinated acetic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: A precursor used in the synthesis of 2-Fluoro-2-(5-fluoro-2-methylphenyl)acetic acid.
2-Fluoro-2-(trifluoromethyl)phenylacetic acid: Another fluorinated acetic acid derivative with similar properties.
2-(2-Fluoro-5-methoxyphenyl)acetic acid: A related compound with a methoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a methyl group on the phenyl ring enhances its reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8F2O2 |
|---|---|
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
2-fluoro-2-(5-fluoro-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
Clave InChI |
PJCWWHCCEJRXOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)





![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)


![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
